molecular formula C8H16O B3390692 rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol CAS No. 1194794-42-7

rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol

Cat. No. B3390692
CAS RN: 1194794-42-7
M. Wt: 128.21 g/mol
InChI Key: PWNGUKSWPILNCX-OECOWPMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a chiral alcohol and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is not fully understood. However, studies have shown that this compound can modulate the activity of certain enzymes and receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of inflammatory cytokines, which can contribute to its anti-inflammatory effects. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which can contribute to its anti-cancer effects. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol in lab experiments is its high purity. This compound can be synthesized using various methods, which can yield high purity of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol. One of the future directions is to study the mechanism of action of this compound in more detail. This can help to identify new potential therapeutic applications for this compound. Additionally, future studies can focus on optimizing the synthesis method of this compound to improve its purity and yield. Furthermore, future studies can investigate the potential toxicity of this compound in more detail to ensure its safety for use in humans.
Conclusion:
Rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol is a chiral alcohol that has potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-cancer, and cognitive-enhancing effects. Although the mechanism of action of this compound is not fully understood, studies have shown that it can modulate the activity of certain enzymes and receptors in the body. However, the potential toxicity of this compound at high doses can limit its use in certain experiments. Future studies can focus on optimizing the synthesis method of this compound, investigating its mechanism of action in more detail, and ensuring its safety for use in humans.

Scientific Research Applications

Rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol has been studied for its potential therapeutic applications. One of the studies has shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases. Another study has reported that this compound has anti-cancer properties and can be used as a potential anti-cancer drug. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-[(1R,2R)-2-methylcyclopentyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3/t6-,7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNGUKSWPILNCX-OECOWPMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol

CAS RN

1194794-42-7
Record name rac-1-[(1R,2R)-2-methylcyclopentyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol
Reactant of Route 2
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol
Reactant of Route 3
Reactant of Route 3
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol
Reactant of Route 4
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol
Reactant of Route 5
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol
Reactant of Route 6
Reactant of Route 6
rel-1-((1R,2R)-2-Methylcyclopentyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.